molecular formula C11H13NO3 B14326155 2-(4-Nitrophenyl)pentan-3-one CAS No. 104869-86-5

2-(4-Nitrophenyl)pentan-3-one

Cat. No.: B14326155
CAS No.: 104869-86-5
M. Wt: 207.23 g/mol
InChI Key: ZNVNTMURGSQCMW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)pentan-3-one is an organic compound that belongs to the class of ketones It features a nitrophenyl group attached to the second carbon of a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Nitrophenyl)pentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with pentan-3-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-(4-Aminophenyl)pentan-3-one.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)pentan-3-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)pentan-3-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)pentan-3-one: Similar structure but with an amino group instead of a nitro group.

    2-(4-Methoxyphenyl)pentan-3-one: Features a methoxy group instead of a nitro group.

    2-(4-Chlorophenyl)pentan-3-one: Contains a chlorine atom instead of a nitro group.

Uniqueness

2-(4-Nitrophenyl)pentan-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile for synthetic and research applications.

Properties

CAS No.

104869-86-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(4-nitrophenyl)pentan-3-one

InChI

InChI=1S/C11H13NO3/c1-3-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3

InChI Key

ZNVNTMURGSQCMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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